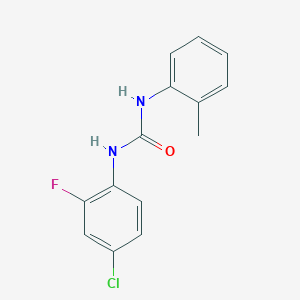
N-(4-chloro-2-fluorophenyl)-N'-(2-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-fluorophenyl)-N'-(2-methylphenyl)urea, also known as CFMU, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives, which have been shown to exhibit a wide range of biological activities. CFMU has been found to possess potent inhibitory effects on certain enzymes, making it a promising candidate for use in various biochemical and physiological studies.
作用机制
The mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-(2-methylphenyl)urea involves the inhibition of certain enzymes, particularly protein kinases. This compound is believed to bind to the ATP-binding site of these enzymes, preventing them from phosphorylating their substrates. This results in a downstream effect on various cellular processes that are regulated by these enzymes. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on different enzymes and pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme or pathway that it inhibits. For example, inhibition of CK2 by this compound has been shown to result in decreased cell proliferation and increased apoptosis in cancer cells. This compound has also been shown to inhibit the activity of the enzyme casein kinase 1, which is involved in circadian rhythm regulation. Inhibition of casein kinase 1 by this compound has been shown to alter the timing of the circadian clock in mice.
实验室实验的优点和局限性
One advantage of using N-(4-chloro-2-fluorophenyl)-N'-(2-methylphenyl)urea in lab experiments is its specificity for certain enzymes. This compound has been shown to selectively inhibit certain protein kinases, making it a useful tool for studying the effects of these enzymes on cellular processes. However, one limitation of using this compound is its potential off-target effects. This compound may also inhibit other enzymes or pathways that are not intended to be studied, which could complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research on N-(4-chloro-2-fluorophenyl)-N'-(2-methylphenyl)urea. One area of interest is the development of more potent and selective inhibitors of specific enzymes. This could lead to the discovery of new therapeutic targets for various diseases. Another area of interest is the study of this compound's effects on other cellular processes, such as autophagy and DNA repair. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different enzymes and pathways.
合成方法
The synthesis of N-(4-chloro-2-fluorophenyl)-N'-(2-methylphenyl)urea involves the reaction of 4-chloro-2-fluoroaniline and 2-methylphenyl isocyanate in the presence of a suitable solvent and a catalyst. The resulting product is then purified using standard chromatographic techniques to obtain a high yield of pure this compound. This synthesis method has been well-established in the literature and has been used by many researchers to prepare this compound for their studies.
科学研究应用
N-(4-chloro-2-fluorophenyl)-N'-(2-methylphenyl)urea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as an inhibitor of certain enzymes. For example, this compound has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in many cellular processes such as cell growth, proliferation, and differentiation. Inhibition of CK2 by this compound has been shown to have a variety of biological effects, including suppression of tumor growth and increased sensitivity to certain chemotherapeutic agents.
属性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-4-2-3-5-12(9)17-14(19)18-13-7-6-10(15)8-11(13)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMDELBMTGYZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

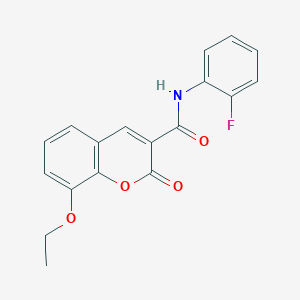
![2-({4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}thio)pyrimidine](/img/structure/B5347495.png)
![4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5347500.png)
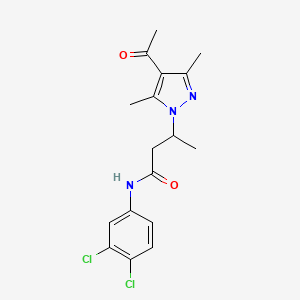
![2-[4-[2-(4-bromophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B5347526.png)
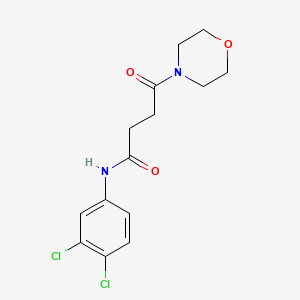
![1'-[2-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5347543.png)
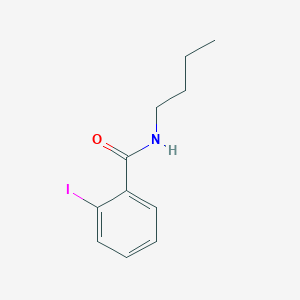
![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5347555.png)
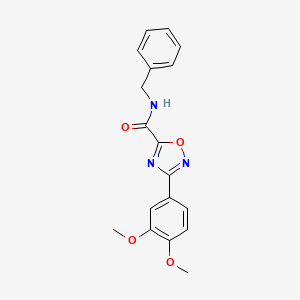
![3-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5347584.png)
![N,N-dimethyl-7-[2-(1H-pyrazol-1-yl)propanoyl]-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5347586.png)
![2-[(dimethylamino)methyl]-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5347588.png)
![3-hydroxy-3-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5347595.png)